molecular formula C22H18FN3O4S B2542175 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1252825-11-8

2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide

Katalognummer B2542175
CAS-Nummer: 1252825-11-8
Molekulargewicht: 439.46
InChI-Schlüssel: VBQGOYQKBTWLAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives has been explored in various studies. In one such study, novel pyrimidine derivatives were synthesized by condensing uracil and its substituted derivatives with 4-(5,6-epoxypropyl)-2,3-O,O-dibenzyl-L-ascorbic acid. The derivatives with free C-2' and C-3' hydroxy groups in the lactone ring were obtained by debenzylation with boron trichloride. The stereostructure of these compounds was deduced from NMR spectra and confirmed by X-ray crystal structure analysis in some cases .

Molecular Structure Analysis

The molecular structure and vibrational assignments of a novel antiviral molecule were carried out using density functional B3LYP method with the 6-311G++(d,p) basis set. The optimized geometry indicated near-planarity between the phenyl ring and the pyrimidine ring, and differences in geometries due to the substitution of the electronegative fluorine atom were analyzed. The formation of strong stable hydrogen-bonded interactions was revealed through NBO analysis, which is crucial for the stability and biological activity of the molecule .

Chemical Reactions Analysis

The antitumor activities of the synthesized pyrimidine derivatives were evaluated, with one compound showing significant activity against various cancer cell lines. This suggests that the chemical reactions involved in the synthesis of these compounds are critical for their biological activity. The specific interactions and inhibitory properties of these compounds against histamine and acetylcholine receptors were also studied, indicating their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized by spectroscopic methods such as FT-IR and FT-Raman spectra. The drug likeness was assessed based on Lipinski's rule, and the pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity were calculated. The antiviral potency of the compounds was investigated by docking against SARS-CoV-2 protein, with the binding energy indicating a strong interaction with the viral protease .

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

  • Radiosynthesis of selective radioligands like [18F]PBR111 for imaging the translocator protein (18 kDa) with PET has been explored, highlighting the potential of fluorine-18 labeled compounds in in vivo imaging using positron emission tomography (Dollé et al., 2008) Dollé et al., 2008.
  • Compounds such as [18F]FMDAA1106 and [18F]FEDAA1106 have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), showcasing the utility of such compounds in brain imaging (Zhang et al., 2003) Zhang et al., 2003.

Anticancer Activity

  • The design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been investigated, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020) Al-Sanea et al., 2020.

Wirkmechanismus

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical context in which it is used .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with ethyl 3-methoxyphenylacetate to form the intermediate, which is then cyclized with thionyl chloride and 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine to yield the final product.", "Starting Materials": [ "2-fluorobenzylamine", "ethyl 3-methoxyphenylacetate", "thionyl chloride", "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with ethyl 3-methoxyphenylacetate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Cyclization of the intermediate with thionyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride.", "Step 3: Addition of 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine to the acid chloride in the presence of a base such as triethylamine to yield the final product.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] }

CAS-Nummer

1252825-11-8

Molekularformel

C22H18FN3O4S

Molekulargewicht

439.46

IUPAC-Name

2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18FN3O4S/c1-30-16-7-4-6-15(11-16)24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)12-14-5-2-3-8-17(14)23/h2-11H,12-13H2,1H3,(H,24,27)

InChI-Schlüssel

VBQGOYQKBTWLAX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.